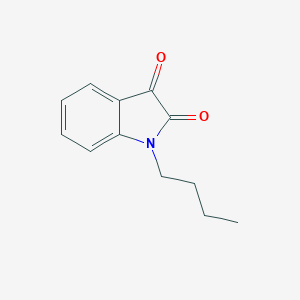

1-butyl-1H-indole-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-3-8-13-10-7-5-4-6-9(10)11(14)12(13)15/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEDHWVTLBLWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364499 | |

| Record name | 1-butyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4290-91-9 | |

| Record name | 1-Butylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4290-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-butyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-butylisatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butylisatin, a derivative of the versatile heterocyclic compound isatin, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of N-butylisatin, including its structural, physical, and spectral characteristics. Detailed methodologies for its synthesis and characterization are presented, alongside an exploration of its biological significance, particularly its role as a microtubule-destabilizing agent with cytotoxic effects on cancer cells. This document aims to serve as a vital resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into this promising compound.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an alkyl group at the N1 position of the isatin scaffold, as seen in N-butylisatin, can significantly modulate its physicochemical properties and biological efficacy. Understanding these properties is paramount for the rational design and development of new therapeutic agents. This guide focuses on the detailed characterization of N-butylisatin, providing a foundational dataset for future research endeavors.

Physicochemical Properties

The fundamental physicochemical properties of N-butylisatin are summarized in the table below, providing a quick reference for its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][2][3][4] |

| Molecular Weight | 203.24 g/mol | [1][2][3][4] |

| Boiling Point | 332.6 °C at 760 mmHg | [3][5] |

| Density | 1.173 g/cm³ | [3][5] |

| Physical State | Not explicitly stated, likely a solid at room temperature based on related compounds. | |

| Melting Point | Data not available in the searched sources. |

Solubility Profile

| Solvent | Predicted Solubility |

| Water | Sparingly soluble to insoluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Chloroform | Soluble |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

| Hexane | Sparingly soluble to insoluble |

This predicted solubility is based on the general principle that "like dissolves like." N-butylisatin possesses both polar (dicarbonyl) and nonpolar (butyl chain, benzene ring) regions, suggesting good solubility in moderately polar to polar aprotic organic solvents.

Synthesis of N-butylisatin

The primary synthetic route to N-butylisatin is through the N-alkylation of isatin. This method is efficient and utilizes commercially available starting materials.[1][2]

Experimental Protocol: N-Alkylation of Isatin

Reaction Scheme:

Caption: Synthesis of N-butylisatin via N-alkylation of isatin.

Materials:

-

Isatin

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add N,N-dimethylformamide (DMF).

-

Add potassium carbonate to the DMF and stir the suspension at room temperature.

-

Add isatin to the mixture and continue stirring for approximately 45 minutes.

-

Add 1-bromobutane to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain stirring for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of N-butylisatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for N-butylisatin were not found in the searched literature, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the structure and data from related compounds.

Table 5.1.1: Predicted ¹H NMR Spectral Data for N-butylisatin

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.6 - 7.8 | m | 2H | Aromatic protons (positions 4 and 7) |

| ~ 7.1 - 7.3 | m | 2H | Aromatic protons (positions 5 and 6) |

| ~ 3.7 | t | 2H | N-CH₂- |

| ~ 1.6 - 1.8 | m | 2H | -CH₂-CH₂-CH₂-CH₃ |

| ~ 1.3 - 1.5 | m | 2H | -CH₂-CH₂-CH₃ |

| ~ 0.9 | t | 3H | -CH₃ |

Table 5.1.2: Predicted ¹³C NMR Spectral Data for N-butylisatin

| Chemical Shift (δ, ppm) | Assignment |

| ~ 183 | C=O (C3) |

| ~ 158 | C=O (C2) |

| ~ 150 | Quaternary aromatic carbon (C7a) |

| ~ 138 | Aromatic CH (C5) |

| ~ 125 | Aromatic CH (C6) |

| ~ 123 | Aromatic CH (C4) |

| ~ 117 | Quaternary aromatic carbon (C3a) |

| ~ 110 | Aromatic CH (C7) |

| ~ 40 | N-CH₂- |

| ~ 29 | -CH₂-CH₂-CH₂-CH₃ |

| ~ 20 | -CH₂-CH₂-CH₃ |

| ~ 13 | -CH₃ |

Note: Predicted chemical shifts are estimations and may vary depending on the solvent and other experimental conditions. A known ¹³C NMR spectrum was recorded in DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum of N-butylisatin is expected to show characteristic absorption bands for its functional groups.

Table 5.2.1: Predicted IR Absorption Bands for N-butylisatin

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2960 - 2850 | Medium-Strong | Aliphatic C-H stretch |

| ~ 1730 | Strong | C=O stretch (ketone at C3) |

| ~ 1610 | Strong | C=O stretch (amide at C2) |

| ~ 1470 | Medium | Aromatic C=C stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of N-butylisatin would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5.3.1: Predicted Mass Spectrometry Data for N-butylisatin

| m/z | Interpretation |

| 203 | [M]⁺, Molecular ion |

| 175 | [M - CO]⁺ |

| 146 | [M - C₄H₉]⁺ |

| 118 | [146 - CO]⁺ |

| 90 | [118 - CO]⁺ |

| 57 | [C₄H₉]⁺ |

Biological Activity and Signaling Pathways

N-alkylisatin derivatives have demonstrated significant potential as anticancer agents. Their primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.

Cytotoxicity and Anticancer Effects

Studies on various N-alkylisatins have shown potent cytotoxic activity against a range of human cancer cell lines, including leukemia and lymphoma.[6] This cytotoxicity is attributed to their ability to inhibit tubulin polymerization.

Mechanism of Action: Inhibition of Tubulin Polymerization

N-alkylisatins act as microtubule-destabilizing agents. They bind to tubulin, the protein subunit of microtubules, at or near the colchicine binding site, thereby preventing its polymerization into microtubules.[7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.

Signaling Pathway for N-alkylisatin-Induced Apoptosis

The inhibition of tubulin polymerization by N-alkylisatins triggers a cascade of events leading to programmed cell death (apoptosis).

Caption: Proposed signaling pathway for N-butylisatin-induced apoptosis.

This pathway illustrates that N-butylisatin binding to tubulin inhibits microtubule formation, leading to cell cycle arrest at the G2/M phase. This arrest subsequently activates the executioner caspases 3 and 7, culminating in apoptotic cell death.[6]

Conclusion

N-butylisatin is a synthetically accessible derivative of isatin with promising potential as a microtubule-destabilizing agent. This guide has summarized its key physicochemical properties, provided a detailed synthesis protocol, and outlined its mechanism of biological action. While further experimental data, particularly comprehensive spectral and solubility analyses, are required for a complete profile, the information presented herein provides a solid foundation for researchers to build upon in the exploration of N-butylisatin and related compounds as potential therapeutic agents. The elucidated cytotoxic mechanism offers a clear direction for future studies in cancer research and drug development.

References

- 1. 1-Butyl-1H-indole-2,3-dione|Isatin Derivative|RUO [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. 1-Butyl-1H-indole-2,3-dione | CAS 4290-91-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 1-BUTYL-1H-INDOLE-2,3-DIONE synthesis - chemicalbook [chemicalbook.com]

- 5. N-alkylisatin-based microtubule destabilizers bind to the colchicine site on tubulin and retain efficacy in drug resistant acute lymphoblastic leukemia cell lines with less in vitro neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-alkylisatin-based microtubule destabilizers bind to the colchicine site on tubulin and retain efficacy in drug resistant acute lymphoblastic leukemia cell lines with less in vitro neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 1-butyl-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for 1-butyl-1H-indole-2,3-dione (also known as N-butylisatin). The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The structural elucidation of 1-butyl-1H-indole-2,3-dione is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 1-butyl-1H-indole-2,3-dione

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.60 | d | 7.4 | 1H | H-4 |

| 7.55 | t | 7.4 | 1H | H-6 |

| 7.10 | t | 7.4 | 1H | H-5 |

| 7.00 | d | 7.4 | 1H | H-7 |

| 3.70 | t | 7.2 | 2H | N-CH₂ |

| 1.65 | m | - | 2H | N-CH₂-CH₂ |

| 1.35 | m | - | 2H | N-CH₂-CH₂-CH₂ |

| 0.90 | t | 7.3 | 3H | CH₃ |

Table 2: ¹³C NMR Spectral Data of 1-butyl-1H-indole-2,3-dione

| Chemical Shift (δ) ppm | Assignment |

| 188.0 | C-3 |

| 158.9 | C-2 |

| 148.9 | C-7a |

| 138.0 | C-6 |

| 126.3 | C-4 |

| 123.6 | C-5 |

| 121.0 | C-4a |

| 115.0 | C-7 |

| 40.0 | N-CH₂ |

| 29.5 | N-CH₂-CH₂ |

| 20.0 | N-CH₂-CH₂-CH₂ |

| 13.5 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for 1-butyl-1H-indole-2,3-dione

| Wavenumber (cm⁻¹) | Functional Group |

| ~1730-1750 | C=O stretch (lactone carbonyl at C-2) |

| ~1690-1710 | C=O stretch (ketone carbonyl at C-3) |

| ~1600-1450 | C=C stretch (aromatic ring) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2960-2850 | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

The mass spectrum of 1-butyl-1H-indole-2,3-dione provides crucial information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for 1-butyl-1H-indole-2,3-dione

| m/z | Ion |

| 203 | [M]⁺ (Molecular Ion) |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and spectroscopic analysis of 1-butyl-1H-indole-2,3-dione.

Synthesis of 1-butyl-1H-indole-2,3-dione

The synthesis of 1-butyl-1H-indole-2,3-dione is typically achieved through the N-alkylation of isatin using a suitable butylating agent. A microwave-assisted method offers a rapid and efficient route.

Materials:

-

Isatin

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Microwave reactor

-

Standard laboratory glassware

Procedure:

-

In a microwave-safe vessel, combine isatin (1.0 eq), 1-bromobutane (1.1 eq), and potassium carbonate (1.3 eq).

-

Add a few drops of DMF to create a slurry.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 300 W) for a short duration (e.g., 3-5 minutes).

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 1-butyl-1H-indole-2,3-dione.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse sequences.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Use a standard electron energy of 70 eV to ionize the sample.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 1-butyl-1H-indole-2,3-dione.

Caption: Microwave-assisted synthesis of 1-butyl-1H-indole-2,3-dione.

An In-depth Technical Guide to the Crystal Structure of N-Alkylated Isatins: A Focus on N-Benzylisatin as a Structural Archetype

Disclaimer: As of the latest literature review, a definitive crystal structure for N-butylisatin has not been prominently reported. This guide will therefore focus on the well-characterized crystal structure of N-benzylisatin, a closely related N-alkylated isatin, to provide representative insights into the molecular geometry, intermolecular interactions, and crystallographic parameters that can be expected for this class of compounds. The structural principles detailed herein are of significant relevance to researchers, scientists, and drug development professionals working with isatin derivatives.

Introduction to the Structural Significance of N-Alkylated Isatins

Isatin (1H-indole-2,3-dione) and its derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities.[1] The substitution at the N-1 position of the isatin core is a common strategy to modulate the physicochemical properties and biological efficacy of these molecules. Understanding the three-dimensional structure and packing of these derivatives in the solid state is crucial for rational drug design, polymorphism screening, and elucidating structure-activity relationships. N-benzylisatin, in particular, has been the subject of structural studies and serves as an excellent model for understanding the crystallographic features of N-alkylated isatins.[2][3]

Crystallographic Data of N-Benzylisatin

The crystal structure of N-benzylisatin has been determined by single-crystal X-ray diffraction, providing precise data on its solid-state conformation.[4][5] The compound crystallizes in a monoclinic system, and the key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for N-Benzylisatin [4][5]

| Parameter | Value |

| Empirical Formula | C₁₅H₁₁NO₂ |

| Formula Weight (Mᵣ) | 237.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.5766 (5) |

| b (Å) | 4.8877 (4) |

| c (Å) | 18.2211 (13) |

| β (°) | 98.316 (7) |

| Volume (V) (ų) | 579.55 (8) |

| Z | 2 |

| Temperature (K) | 183 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.36 |

| Absorption Coeff. (μ) (mm⁻¹) | 0.09 |

| F(000) | 248 |

| Crystal Size (mm) | 0.34 × 0.07 × 0.02 |

| Reflections Collected | 5347 |

| Independent Reflections | 2095 |

| R_int | 0.068 |

| Final R indices [I > 2σ(I)] | R[F² > 2σ(F²)] = 0.062 |

| wR(F²) | 0.128 |

| Goodness-of-fit (S) | 0.99 |

Molecular Geometry of N-Benzylisatin

The molecular structure of N-benzylisatin is non-planar.[2] The isatin core itself is nearly planar, but the attached benzyl group is oriented at a significant angle to this plane.[2][4] The dihedral angle between the isatin ring system and the phenyl ring of the benzyl group is reported to be 77.65 (9)° in one study and 87.08 (5)° in another.[2][4] This twisted conformation is a key structural feature of N-benzylisatin.

The bond lengths and angles within the isatin moiety are consistent with its conjugated keto-amide structure. The carbonyl C=O distances are approximately 1.221 (5) Å and 1.209 (4) Å.[4]

Intermolecular Interactions and Crystal Packing

The crystal packing of N-benzylisatin is stabilized by a combination of hydrogen bonds and π-π stacking interactions.[4][5] These non-covalent interactions are critical in defining the supramolecular architecture of the crystal.

-

Hydrogen Bonding: The structure features C—H···O hydrogen bonds.[2][4] Both intramolecular and intermolecular hydrogen bonds are observed, linking neighboring molecules.[4]

-

π-π Stacking: There is evidence of π-π stacking between adjacent molecules, with a centroid-to-centroid distance of 3.623 (2) Å.[4]

The molecules of N-benzylisatin pack in a head-to-toe fashion along the a-axis and form layers when viewed along the b-axis.[4]

Experimental Protocols

A general procedure for the N-benzylation of isatin involves the reaction of isatin with a benzyl halide in the presence of a base.[6][7]

-

Reaction Setup: Isatin (1 equivalent) is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).[6][7]

-

Base Addition: A base, typically potassium carbonate (K₂CO₃), is added to the solution to deprotonate the isatin nitrogen.[7]

-

Alkylation: Benzyl bromide or benzyl chloride (1.1 equivalents) is added to the reaction mixture.[6][7]

-

Reaction Conditions: The mixture is heated, for instance at 80°C, for several hours (e.g., 12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[6][7]

-

Workup and Purification: The reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.[7] The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.[5] The crude product is then purified by column chromatography.[5]

The determination of the crystal structure of N-benzylisatin is achieved through single-crystal X-ray diffraction.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent from a concentrated solution of the purified compound (e.g., from a methanol solution).[5]

-

Data Collection: A suitable single crystal is mounted on a diffractometer.[4] X-ray diffraction data are collected at a low temperature (e.g., 183 K) to minimize thermal vibrations.[4][5] An Oxford Xcalibur Ruby CCD diffractometer with Mo Kα radiation is an example of an instrument used for this purpose.[4] A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed, which includes integration of reflection intensities, corrections for absorption, and cell refinement.[4]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[4] The positions of non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions.[5]

Conclusion

The crystal structure of N-benzylisatin provides a valuable model for understanding the solid-state properties of N-alkylated isatins, including N-butylisatin. The non-planar molecular conformation, stabilized by a network of C—H···O hydrogen bonds and π-π stacking interactions, dictates the supramolecular assembly. The experimental protocols for synthesis and crystallographic analysis outlined here are standard methods applicable to the broader class of isatin derivatives. This detailed structural information is indispensable for the continued development of isatin-based compounds in medicinal chemistry and materials science.

References

A Technical Guide to the Solubility of 1-butyl-1H-indole-2,3-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-butyl-1H-indole-2,3-dione, also known as N-butylisatin. Due to the limited availability of direct quantitative solubility data for this specific compound in the public domain, this document leverages available data for the parent compound, isatin (1H-indole-2,3-dione), to infer expected solubility trends. Furthermore, this guide furnishes detailed experimental protocols for determining the solubility of 1-butyl-1H-indole-2,3-dione in various organic solvents, enabling researchers to generate precise data for their specific applications.

Introduction to 1-butyl-1H-indole-2,3-dione

1-butyl-1H-indole-2,3-dione is an N-substituted derivative of isatin. Isatin and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antiviral, and anticonvulsant properties. The introduction of a butyl group at the N1 position of the indole ring modifies the physicochemical properties of the parent isatin molecule, such as its lipophilicity and, consequently, its solubility in organic solvents. Understanding the solubility of this compound is critical for various stages of drug development, including formulation, purification, and in vitro/in vivo testing.

Expected Solubility Profile of 1-butyl-1H-indole-2,3-dione

The addition of a butyl group to the isatin core is expected to increase its nonpolar character. Therefore, 1-butyl-1H-indole-2,3-dione is anticipated to exhibit higher solubility in nonpolar and moderately polar organic solvents compared to its parent compound, isatin. Conversely, its solubility in highly polar solvents, particularly water, is expected to be lower.

To provide a quantitative reference, the experimentally determined mole fraction solubility (x₁) of isatin in various organic solvents at different temperatures is presented in Table 1. This data can serve as a baseline for estimating the solubility of 1-butyl-1H-indole-2,3-dione. Researchers can expect a similar trend in solubility for the N-butyl derivative, with potentially higher absolute solubility values in the listed organic solvents.

Table 1: Mole Fraction Solubility (x₁) of Isatin in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | Acetonitrile | Acetone | 1-Butanol | Dichloromethane | Ethyl Acetate | Methanol | Toluene |

| 298.15 | 0.0029 | 0.0123 | 0.0053 | 0.0016 | 0.0084 | 0.0076 | 0.0006 |

| 303.15 | 0.0036 | 0.0148 | 0.0064 | 0.0020 | 0.0101 | 0.0091 | 0.0008 |

| 308.15 | 0.0044 | 0.0178 | 0.0077 | 0.0025 | 0.0121 | 0.0109 | 0.0010 |

| 313.15 | 0.0054 | 0.0213 | 0.0093 | 0.0031 | 0.0144 | 0.0130 | 0.0013 |

| 318.15 | 0.0066 | 0.0254 | 0.0112 | 0.0038 | 0.0172 | 0.0155 | 0.0016 |

Note: Data for isatin is provided as a proxy. Actual solubility of 1-butyl-1H-indole-2,3-dione will need to be experimentally determined.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for 1-butyl-1H-indole-2,3-dione, the following experimental methods are recommended.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Saturation: An excess amount of 1-butyl-1H-indole-2,3-dione is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand undisturbed at the constant temperature to allow any undissolved solid to settle.

-

Sampling: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

-

Solvent Evaporation: The collected sample is transferred to a pre-weighed container, and the solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is calculated in terms of mass per volume (e.g., mg/mL) or mole fraction.

UV-Visible Spectrophotometry

This method is suitable for compounds that exhibit a chromophore and absorb light in the UV-Visible range. It is a sensitive and high-throughput technique.

Methodology:

-

Calibration Curve: A series of standard solutions of 1-butyl-1H-indole-2,3-dione of known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1-3).

-

Sampling and Dilution: A small, accurately measured volume of the clear supernatant is withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at λmax.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for determining the solubility of 1-butyl-1H-indole-2,3-dione and a conceptual representation of factors influencing its solubility.

Caption: Experimental workflow for solubility determination.

The Chemical Reactivity of Carbonyl Groups in N-Butylisatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-butylisatin, a prominent member of the N-substituted isatin family, is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its structure features a bicyclic indole-2,3-dione core with a butyl group attached to the nitrogen atom. The key to its synthetic utility and biological activity lies in the differential reactivity of its two carbonyl groups: a ketone at the C3 position and an amide (within a lactam) at the C2 position. This guide provides a detailed exploration of the chemical behavior of these carbonyls, supported by quantitative data, experimental protocols, and workflow visualizations.

Electronic and Steric Landscape of N-Butylisatin Carbonyls

The reactivity of the carbonyl groups in N-butylisatin is dictated by the electronic and steric environment of the molecule. The C=O bond is inherently polarized due to the higher electronegativity of oxygen, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack.[3][4]

-

C3-Carbonyl (Ketone): This group exhibits typical ketonic behavior. It is highly electrophilic and represents the primary site for nucleophilic addition reactions. Its reactivity is modulated by the electron-donating nature of the N-butyl group, which slightly reduces its electrophilicity compared to unsubstituted isatin.[5]

-

C2-Carbonyl (Amide/Lactam): The C2 carbonyl is part of an amide linkage. The lone pair of electrons on the adjacent nitrogen atom participates in resonance with the carbonyl group. This delocalization reduces the partial positive charge on the C2 carbon, making it significantly less electrophilic and less prone to nucleophilic addition than the C3 ketone.[6] Reactions at this site typically require more forcing conditions and often proceed via a ring-opening mechanism.

This electronic differentiation allows for highly chemoselective transformations, making N-butylisatin a valuable building block for complex molecular architectures.

Caption: Logical relationship of N-butylisatin's functional groups and their primary reactivity pathways.

Reactions at the C3-Ketone Carbonyl

The C3-carbonyl is the most versatile reaction site, readily undergoing nucleophilic addition with a wide range of nucleophiles.[7]

Nucleophilic Addition

This is the most common reaction class for the C3-carbonyl.[8] A nucleophile attacks the electrophilic carbon, breaking the C=O pi bond and forming a tetrahedral intermediate, which is then typically protonated to yield an alcohol.[4]

Caption: General mechanism of nucleophilic addition at the C3-carbonyl of N-butylisatin.

Key examples of nucleophilic additions include:

-

Reduction to Alcohols: Selective reduction of the C3-ketone to a secondary alcohol is readily achieved using mild reducing agents.

-

Aldol Reactions: Base-catalyzed reaction with ketones or aldehydes possessing α-hydrogens leads to the formation of β-hydroxy carbonyl compounds.[7]

-

Grignard and Organolithium Reactions: Addition of organometallic reagents provides a straightforward route to tertiary alcohols at the C3 position.

Table 1: Summary of C3-Carbonyl Reactions in N-Substituted Isatins

| Reaction Type | Reagent/Nucleophile | Conditions | Product Type | Typical Yield (%) |

|---|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Methanol, 0°C to rt | 3-Hydroxy-1-butylindolin-2-one | > 90 |

| Aldol Addition | Acetone | Piperidine, Ethanol, Reflux | 3-(2-oxopropyl)-3-hydroxy-1-butylindolin-2-one | 75 - 85 |

| Grignard Addition | Phenylmagnesium bromide (PhMgBr) | Dry THF, 0°C | 3-Hydroxy-3-phenyl-1-butylindolin-2-one | 80 - 95 |

| Wittig Reaction | (Triphenylphosphoranylidene)acetate | Toluene, Reflux | 2-(1-butyl-2-oxoindolin-3-ylidene)acetate | 60 - 70 |

Note: Yields are representative and can vary based on specific substrates and precise reaction conditions.

Reactions at the C2-Amide Carbonyl

The C2-carbonyl is significantly less reactive towards addition. Its chemistry is dominated by nucleophilic attack leading to the cleavage of the N1-C2 bond, resulting in ring-opening of the five-membered ring.[6][9]

Ring-Opening Reactions

These reactions typically require strong nucleophiles and/or elevated temperatures.

-

Reaction with Amines (Aminolysis): Primary and secondary amines can attack the C2-carbonyl, leading to the formation of N-(2-(1-butylamino)-2-oxoacetyl)phenyl) amides.[10]

-

Reaction with Hydrazines: Hydrazine derivatives react at the C2 position to yield ring-opened α-keto-hydrazides.

Table 2: Summary of C2-Carbonyl Ring-Opening Reactions

| Reaction Type | Reagent/Nucleophile | Conditions | Product Type | Typical Yield (%) |

|---|---|---|---|---|

| Aminolysis | Piperidine | Acetonitrile, Reflux | N-(1-butyl-2-(piperidin-1-yl)-2-oxoethyl)aniline | 65 - 80 |

| Hydrolysis (Basic) | Sodium Hydroxide (aq) | Ethanol/Water, Heat | Sodium 2-((2-(butylamino)phenyl)(oxo)acetate) | > 90 |

Experimental Protocols

Protocol for Selective Reduction of C3-Carbonyl in N-Butylisatin

This protocol describes the selective reduction of the C3-ketone using sodium borohydride.

Materials:

-

N-butylisatin

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve N-butylisatin (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by the slow addition of deionized water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-hydroxy-1-butylindolin-2-one.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 3. Ch. 18 Preview of Carbonyl Chemistry - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. jackwestin.com [jackwestin.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-butyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-butyl-1H-indole-2,3-dione, also known as N-butylisatin, is a synthetically versatile scaffold of significant interest in medicinal chemistry. The indole-2,3-dione (isatin) core is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and anticonvulsant properties. The introduction of a butyl group at the N-1 position enhances the lipophilicity of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 1-butyl-1H-indole-2,3-dione. The electron-rich benzene ring of the isatin moiety is susceptible to attack by electrophiles, leading to the formation of a variety of substituted derivatives. Understanding the regioselectivity and reaction conditions for these transformations is crucial for the rational design and synthesis of novel drug candidates. This document details the experimental protocols for key electrophilic substitution reactions, presents quantitative data where available, and visualizes the underlying chemical and biological pathways.

Synthesis of 1-butyl-1H-indole-2,3-dione

The primary route for the synthesis of 1-butyl-1H-indole-2,3-dione is the N-alkylation of isatin. This reaction is typically achieved by treating isatin with an appropriate butylating agent in the presence of a base.

Experimental Protocol: N-Alkylation of Isatin

Materials:

-

Isatin (1.0 eq)

-

1-Bromobutane (1.2 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of isatin in DMF, potassium carbonate is added, and the mixture is stirred at room temperature.

-

1-Bromobutane is added dropwise to the suspension.

-

The reaction mixture is stirred at 20°C for 12 hours.[1]

-

Upon completion of the reaction (monitored by TLC), the mixture is poured into ice-water.

-

The resulting precipitate is filtered, washed with water, and dried to afford 1-butyl-1H-indole-2,3-dione.

Quantitative Data:

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|

| Isatin | 1-Bromobutane | K₂CO₃ | DMF | 20 | 12 | 85 |[1] |

Characterization of 1-butyl-1H-indole-2,3-dione: The product is typically obtained as a red thick oil.[1]

Electrophilic Substitution Reactions

The benzene ring of 1-butyl-1H-indole-2,3-dione is activated towards electrophilic attack. The presence of the electron-withdrawing carbonyl groups at positions 2 and 3 deactivates the ring, but the overall effect of the fused pyrrole-dione ring system directs electrophilic substitution primarily to the C-5 and C-7 positions. However, in many cases, substitution at the C-5 position is favored.

Nitration

Nitration of N-alkylated isatins typically occurs at the C-5 position to yield the corresponding 5-nitro derivative. This reaction is generally carried out using a mixture of nitric acid and sulfuric acid at low temperatures.

Reaction Workflow:

Caption: General workflow for the nitration of 1-butyl-1H-indole-2,3-dione.

Halogenation

Halogenation of the isatin ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-Bromosuccinimide (NBS). The reaction is expected to yield the 5-bromo derivative as the major product.

Reaction Workflow:

Caption: General workflow for the bromination of 1-butyl-1H-indole-2,3-dione.

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation are important carbon-carbon bond-forming reactions. While specific examples for 1-butyl-1H-indole-2,3-dione are not extensively documented, the general principles of electrophilic aromatic substitution suggest that these reactions would proceed at the C-5 position in the presence of a suitable Lewis acid catalyst.

General Mechanism:

Caption: General mechanism of Friedel-Crafts acylation on an aromatic ring.

Sulfonation

Sulfonation of aromatic compounds is typically achieved by treatment with sulfuric acid. For N-substituted isatins, this reaction is expected to introduce a sulfonic acid group at the C-5 position.

Biological Activity of Substituted Isatin Derivatives

Substituted isatin derivatives, including N-alkylated analogs, have been extensively studied for their potential as anticancer agents. A common mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the activation of caspases and the inhibition of tubulin polymerization.[2]

Apoptosis Signaling Pathway:

Caption: Proposed mechanism of apoptosis induction by N-alkylisatin derivatives.[2]

Conclusion

1-butyl-1H-indole-2,3-dione serves as a valuable platform for the synthesis of a diverse array of heterocyclic compounds through electrophilic substitution reactions. The predictable regioselectivity, primarily at the C-5 position, allows for the targeted introduction of various functional groups. The resulting derivatives hold significant promise for the development of novel therapeutic agents, particularly in the field of oncology, by modulating key cellular processes such as apoptosis. Further exploration of the structure-activity relationships of these compounds will undoubtedly pave the way for the discovery of more potent and selective drug candidates.

References

The Synthesis of N-Butylisatin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-butylisatin and its derivatives, compounds of significant interest in medicinal chemistry due to their wide range of biological activities. This document details established synthetic protocols, presents quantitative data for comparative analysis, and illustrates key molecular pathways.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that serves as a precursor for a multitude of biologically active compounds. The N-alkylation of the isatin core, particularly with a butyl group, has been shown to modulate its physicochemical properties and enhance its therapeutic potential. N-substituted isatins are crucial intermediates in the synthesis of various heterocyclic systems and have demonstrated activities including anticancer, antiviral, and anticonvulsant properties.[1][2][3] This guide focuses on the practical aspects of synthesizing N-butylisatin derivatives, offering detailed methodologies for both traditional and modern synthetic approaches.

Synthetic Methodologies

The primary route for the synthesis of N-butylisatin is the N-alkylation of the isatin scaffold. This typically involves the deprotonation of the isatin nitrogen followed by reaction with a butylating agent. Additionally, classical methods for the synthesis of the isatin ring system itself, such as the Sandmeyer and Stollé syntheses, provide the foundational starting material.

N-Alkylation of Isatin

The N-alkylation of isatin is the most direct method for preparing N-butylisatin. The reaction proceeds by generating the isatin anion with a base, which then acts as a nucleophile, attacking an alkyl halide like butyl bromide.[1] Both conventional heating and microwave-assisted methods have been effectively employed for this transformation.

The traditional approach involves heating a mixture of isatin, a base, and an alkylating agent in a suitable solvent. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃) in solvents like N,N-dimethylformamide (DMF).[1][4]

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The microwave-assisted N-alkylation of isatin offers significant advantages over conventional heating, including drastically reduced reaction times, often lower solvent requirements, and improved yields.[1]

Classical Isatin Synthesis

For the synthesis of the isatin core itself, particularly for substituted analogues, classical methods remain relevant.

-

Sandmeyer Isatin Synthesis: This method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the isatin ring.[5][6]

-

Stollé Synthesis: The Stollé synthesis produces isatins from the reaction of an aniline with oxalyl chloride to form an N-phenyloxalamide, which is subsequently cyclized using a Lewis acid catalyst.[7][8]

Experimental Protocols

General Procedure for N-Butylation of Isatin (Conventional Heating)

Materials:

-

Isatin

-

Potassium Carbonate (K₂CO₃)

-

n-Butyl bromide

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A mixture of isatin (1 mmol), potassium carbonate (1.3 mmol), and DMF (5 mL) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

n-Butyl bromide (1.1 mmol) is added to the mixture.

-

The reaction mixture is heated in an oil bath at 80°C and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

If a solid precipitates, it is collected by filtration, washed with water, and purified by recrystallization.

-

If no solid forms, the aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.[2]

General Procedure for Microwave-Assisted N-Butylation of Isatin

Materials:

-

Isatin

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

n-Butyl bromide

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP) (a few drops)

Procedure:

-

An intimate mixture of isatin (1 mmol), the alkyl halide (1.1 mmol), and the base (1.3 mmol) is prepared.

-

A few drops of DMF or NMP are added to the solid mixture in a microwave-safe vessel.

-

The vessel is subjected to microwave irradiation at a specified power and for a set duration (e.g., 300W for 3-5 minutes). The reaction progress can be monitored by TLC.

-

After cooling, the reaction mixture is worked up as described in the conventional heating method.[1][4]

Data Presentation

The following tables summarize the quantitative data for the synthesis of N-butylisatin and other N-alkylisatin derivatives under various conditions.

Table 1: Conventional Synthesis of N-Alkylisatin Derivatives

| Entry | N-Substituent | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | n-Butyl | n-Butyl bromide | K₂CO₃ | DMF | 70 | 1.5 | 72 | [1] |

| 2 | Ethyl | Ethyl iodide | K₂CO₃ | DMF | 70 | 1.5 | 78 | [1] |

| 3 | Benzyl | Benzyl chloride | K₂CO₃ | DMF | 120 | 1 | 82 | [1] |

| 4 | Methyl | Methyl iodide | K₂CO₃ | DMF | 70 | 1 | 80 | [1] |

Table 2: Microwave-Assisted Synthesis of N-Alkylisatin Derivatives

| Entry | N-Substituent | Alkylating Agent | Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| 1 | n-Butyl | n-Butyl bromide | K₂CO₃ | DMF | 300 | 4 | 85 | [1] |

| 2 | n-Butyl | n-Butyl bromide | Cs₂CO₃ | DMF | 200 | 5 | 93 | [1] |

| 3 | Ethyl | Ethyl iodide | K₂CO₃ | DMF | 300 | 3 | 90 | [1] |

| 4 | Benzyl | Benzyl chloride | K₂CO₃ | DMF | 200 | 5 | 96 | [1] |

| 5 | Methyl | Methyl iodide | K₂CO₃ | DMF | 300 | 3 | 95 | [1] |

Visualizations

Synthetic Workflow

The general workflow for the synthesis of N-butylisatin derivatives from isatin is depicted below. This process highlights the key steps of base-mediated deprotonation followed by nucleophilic substitution.

Caption: General workflow for the N-alkylation of isatin to produce N-butylisatin.

Proposed Mechanism of Anticancer Action

Several N-alkylisatin derivatives have demonstrated potent anticancer activity. A prominent mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Caption: Proposed anticancer mechanism of N-alkylisatin derivatives via tubulin inhibition.

Conclusion

The synthesis of N-butylisatin and its derivatives can be achieved through efficient and high-yielding methods, with microwave-assisted synthesis offering a particularly advantageous route. The versatility of the isatin scaffold allows for further structural modifications to explore and optimize biological activity. The demonstrated anticancer potential of N-alkylisatins, through mechanisms such as tubulin polymerization inhibition, underscores the importance of these compounds in the development of novel therapeutics. This guide provides a solid foundation for researchers to further investigate the synthesis and application of this promising class of molecules.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Differential effects of tri-n-butylstannyl benzoates on induction of apoptosis in K562 and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [ouci.dntb.gov.ua]

- 6. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 7. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 1-butyl-1H-indole-2,3-dione under different conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-butyl-1H-indole-2,3-dione, also known as N-butylisatin, is a derivative of isatin, a versatile heterocyclic compound with a wide range of biological activities.[1] As with any compound intended for pharmaceutical development, a thorough understanding of its stability under various environmental conditions is paramount. This technical guide provides a comprehensive overview of the potential stability challenges of 1-butyl-1H-indole-2,3-dione and outlines the methodologies for its stability assessment. While specific stability data for 1-butyl-1H-indole-2,3-dione is limited in publicly available literature, this guide draws upon data from closely related analogs, such as N-methylisatin, and established principles of drug stability testing to provide a robust framework for its evaluation.

Chemical Structure and Properties

1-butyl-1H-indole-2,3-dione is characterized by an indole core with two carbonyl groups at positions 2 and 3, and a butyl group attached to the nitrogen atom at position 1. The introduction of the N-butyl group can influence its physicochemical properties, such as solubility and lipophilicity, which in turn can affect its stability profile.

Forced Degradation Studies: Unveiling Intrinsic Stability

Forced degradation, or stress testing, is a critical component of pre-formulation studies, designed to identify the likely degradation products and establish the intrinsic stability of a drug substance.[2] These studies help in developing and validating stability-indicating analytical methods.[2]

Experimental Protocol for Forced Degradation Studies

A systematic approach should be employed to evaluate the stability of 1-butyl-1H-indole-2,3-dione under various stress conditions.

1. Preparation of Stock Solution: Prepare a stock solution of 1-butyl-1H-indole-2,3-dione in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N to 1 N hydrochloric acid at room temperature and elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days). Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 N to 1 N sodium hydroxide at room temperature. Given the susceptibility of the isatin ring to alkaline hydrolysis, milder conditions should also be explored. Neutralize the solution before analysis.

-

Oxidative Degradation: Expose the stock solution to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid drug substance and its solution to dry heat (e.g., 60-80°C) and high humidity (e.g., 75% RH).

-

Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4] A control sample should be protected from light.

3. Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

Anticipated Degradation Pathways

Based on the chemistry of the isatin scaffold, the following degradation pathways are anticipated for 1-butyl-1H-indole-2,3-dione:

-

Hydrolysis: The lactam bond in the five-membered ring is susceptible to hydrolysis, particularly under alkaline conditions, which would lead to the opening of the ring to form the corresponding N-butyl-isatinic acid. Studies on N-methylisatin have shown its sensitivity to alkaline hydrolysis.[1]

-

Oxidation: The indole ring can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.

-

Photodegradation: Exposure to light may induce photochemical reactions, leading to the formation of photoproducts.

Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying the decrease in the concentration of 1-butyl-1H-indole-2,3-dione and detecting the formation of degradation products.[5]

Exemplary HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (determined by UV scan) |

| Column Temperature | 25-30°C |

| Injection Volume | 10-20 µL |

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary (Hypothetical)

While specific quantitative data for 1-butyl-1H-indole-2,3-dione is not available, the following table provides a hypothetical summary of results from a forced degradation study, based on the expected behavior of N-alkylated isatins.

| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| 0.1 N HCl | 24 h | 60°C | < 5% | Minor unknown peaks |

| 0.1 N NaOH | 2 h | 25°C | > 20% | N-butyl-isatinic acid |

| 3% H₂O₂ | 24 h | 25°C | 10-15% | Oxidized derivatives |

| Dry Heat | 7 days | 80°C | < 2% | None detected |

| Photostability | ICH Q1B | 25°C | 5-10% | Photoproducts |

Drug-Excipient Compatibility

During formulation development, it is crucial to assess the compatibility of 1-butyl-1H-indole-2,3-dione with various pharmaceutical excipients.[6] Incompatibility can lead to the degradation of the active pharmaceutical ingredient (API), affecting the quality, efficacy, and safety of the final drug product.

Experimental Protocol for Drug-Excipient Compatibility Studies

1. Excipient Selection: Select a range of commonly used excipients from different functional classes (e.g., diluents, binders, disintegrants, lubricants).

2. Sample Preparation: Prepare binary mixtures of 1-butyl-1H-indole-2,3-dione and each excipient, typically in a 1:1 or 1:5 ratio. A control sample of the pure API should also be prepared.

3. Storage Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

4. Analysis: Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method to quantify the API and detect any degradation products. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool.

Visualizations

Logical Workflow for Stability Testing

Caption: Workflow for assessing the stability of 1-butyl-1H-indole-2,3-dione.

Potential Degradation Pathway under Alkaline Conditions

Caption: Proposed hydrolytic degradation of N-butylisatin in alkaline medium.

Conclusion

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. mdpi.com [mdpi.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermogravimetric Analysis of N-butylisatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of N-butylisatin, a derivative of the versatile isatin scaffold. Isatin and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] Understanding the thermal stability and decomposition profile of N-butylisatin is crucial for its development as a potential therapeutic agent, ensuring stability during manufacturing, storage, and formulation.

While specific experimental TGA data for N-butylisatin is not extensively available in the public domain, this guide synthesizes information from related N-alkyl isatin derivatives and general principles of thermal analysis to provide a robust framework for its characterization.

Data Presentation: Thermal Decomposition Profile

The thermal decomposition of N-butylisatin, when analyzed by TGA, is expected to occur in distinct stages. The following table summarizes the anticipated quantitative data based on the analysis of structurally similar organic compounds.

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset of Decomposition (Tonset) | ~ 200 - 220 °C | ~ 190 - 210 °C |

| Peak Decomposition Temperature (Tpeak) | ~ 230 - 250 °C | ~ 220 - 240 °C |

| Weight Loss in Stage 1 | ~ 30 - 35 % | ~ 30 - 35 % |

| Peak Decomposition Temperature (Stage 2) | ~ 350 - 400 °C | ~ 340 - 390 °C |

| Weight Loss in Stage 2 | ~ 40 - 45 % | ~ 45 - 50 % |

| Final Residue at 600 °C | ~ 20 - 25 % | < 5 % |

Note: These values are estimations based on the expected thermal behavior of N-alkylated heterocyclic compounds and should be confirmed by experimental analysis.

Experimental Protocols

A standard experimental protocol for the thermogravimetric analysis of N-butylisatin is detailed below. This protocol is designed to yield high-quality, reproducible data for the assessment of its thermal stability.

Instrumentation:

A calibrated thermogravimetric analyzer is required.

Sample Preparation:

-

Ensure the N-butylisatin sample is pure and dry.

-

Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.

TGA Instrument Parameters:

| Parameter | Recommended Setting |

| Temperature Range | Ambient to 600 °C |

| Heating Rate | 10 °C/min |

| Atmosphere | High-purity Nitrogen or Dry Air |

| Gas Flow Rate | 50 mL/min |

| Crucible Type | Alumina |

Procedure:

-

Place the crucible containing the sample onto the TGA balance.

-

Tare the balance to zero.

-

Purge the furnace with the selected gas (nitrogen or air) for at least 15 minutes to ensure an inert or oxidative atmosphere, respectively.

-

Initiate the heating program according to the specified parameters.

-

Record the weight loss as a function of temperature.

-

Upon completion of the run, allow the furnace to cool to room temperature before removing the sample.

-

Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures, as well as the percentage of weight loss at each stage.

Mandatory Visualizations: Diagrams

To elucidate the experimental process and the proposed decomposition pathway, the following diagrams have been generated using the DOT language.

Discussion of Thermal Decomposition

The thermal decomposition of N-butylisatin is anticipated to proceed through a multi-step process. The initial and most probable point of bond scission is the N-C bond connecting the butyl group to the isatin core. This is due to the relative weakness of this bond compared to the aromatic C-C and C=O bonds within the isatin ring structure.

Stage 1: The first stage of weight loss, observed around 200-250 °C, is attributed to the cleavage of the N-butyl bond, leading to the formation of an isatin radical and a butyl radical. The calculated weight loss for the butyl group (C4H9) from the N-butylisatin molecule (C12H13NO2, MW: 203.24 g/mol ) is approximately 28%, which aligns with the estimated weight loss in the first decomposition stage.

Stage 2: The second, more significant weight loss stage at higher temperatures (around 350-400 °C) corresponds to the fragmentation of the more stable isatin ring structure. This process involves the breaking of the amide and carbonyl bonds, leading to the release of gaseous products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).

In an air atmosphere, the decomposition is expected to initiate at a slightly lower temperature due to oxidative degradation. The final residue in an air atmosphere is significantly lower than in a nitrogen atmosphere, indicating that the carbonaceous residue formed in the inert atmosphere undergoes further oxidation to volatile products.

This comprehensive guide provides a foundational understanding of the thermogravimetric analysis of N-butylisatin. The presented data and protocols, while based on estimations from related compounds, offer a robust starting point for the experimental thermal characterization of this promising pharmaceutical building block. Experimental verification of these findings is essential for the continued development and application of N-butylisatin in the pharmaceutical industry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Anticonvulsant Agents from 1-Butyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of potential anticonvulsant agents derived from 1-butyl-1H-indole-2,3-dione, also known as N-butylisatin. This document outlines detailed synthetic protocols for preparing Schiff bases and thiosemicarbazones, key derivatives of N-butylisatin, and standardized procedures for assessing their anticonvulsant efficacy and neurotoxicity.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The quest for novel anticonvulsant drugs with improved efficacy and fewer side effects is a continuous endeavor in medicinal chemistry. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising scaffold for the development of new central nervous system (CNS) active agents, including anticonvulsants. The substitution at the N-1 position of the isatin core, such as with a butyl group, can modulate the lipophilicity and pharmacokinetic profile of the resulting compounds, potentially enhancing their therapeutic properties. This document focuses on the synthesis of Schiff bases and thiosemicarbazones from N-butylisatin and their subsequent evaluation as potential anticonvulsant agents.

Synthesis of N-Butylisatin Derivatives

The primary synthetic routes for generating anticonvulsant agents from 1-butyl-1H-indole-2,3-dione involve the condensation of the C3-keto group with various primary amines to form Schiff bases or with thiosemicarbazide to yield thiosemicarbazones.

General Synthetic Workflow

Caption: Synthetic pathway for Schiff bases and thiosemicarbazones from N-butylisatin.

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from 1-Butyl-1H-indole-2,3-dione

This protocol describes a general method for the synthesis of Schiff bases (imines) by reacting N-butylisatin with various aromatic amines.

Materials:

-

1-Butyl-1H-indole-2,3-dione (N-butylisatin)

-

Substituted aromatic amines

-

Absolute ethanol

-

Glacial acetic acid

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a 100 mL round bottom flask, dissolve 1-butyl-1H-indole-2,3-dione (1 equivalent) in 20 mL of absolute ethanol.

-

To this solution, add the desired substituted aromatic amine (1 equivalent).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 2-4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, and mass spectrometry).

Protocol 2: Synthesis of Thiosemicarbazones from 1-Butyl-1H-indole-2,3-dione

This protocol outlines the synthesis of thiosemicarbazones from N-butylisatin.

Materials:

-

1-Butyl-1H-indole-2,3-dione (N-butylisatin)

-

Thiosemicarbazide

-

Ethanol

-

Glacial acetic acid

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer with hot plate

Procedure:

-

Suspend 1-butyl-1H-indole-2,3-dione (1 equivalent) in 30 mL of ethanol in a round bottom flask.

-

Add a solution of thiosemicarbazide (1 equivalent) in 20 mL of ethanol.

-

Add 2-3 drops of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours with constant stirring.

-

After cooling, the solid product that crystallizes out is filtered, washed with cold ethanol, and dried.

-

The crude product can be purified by recrystallization from ethanol or another suitable solvent.

-

Confirm the structure of the synthesized thiosemicarbazone using spectroscopic methods.

Anticonvulsant Activity Screening

The synthesized N-butylisatin derivatives are typically screened for their anticonvulsant activity using well-established rodent models: the Maximal Electroshock (MES) test and the Subcutaneous Pentylenetetrazole (scPTZ) test.

Protocol 3: Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Apparatus:

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Animal restrainer

Procedure:

-

Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses (e.g., 30, 100, 300 mg/kg). A control group receives the vehicle.

-

After a specific pre-treatment time (e.g., 30 minutes or 4 hours), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Abolition of the tonic hindlimb extension is considered the endpoint for protection.

-

The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for absence seizures and is used to identify compounds that elevate the seizure threshold.

Materials:

-

Pentylenetetrazole (PTZ)

-

Syringes and needles

Procedure:

-

Administer the test compound (i.p.) at various doses to different groups of mice.

-

After the designated pre-treatment time, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg).

-

Observe the animals for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.

-

The absence of clonic seizures for the duration of the observation period indicates protection.

-

Determine the ED₅₀ of the test compound.

Neurotoxicity Screening

Protocol 5: Rotarod Test

The rotarod test is used to assess motor coordination and identify any potential neurotoxic effects of the test compounds.

Apparatus:

-

Rotarod apparatus (a rotating rod)

Procedure:

-

Train the mice to stay on the rotating rod (e.g., at a constant speed of 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days before the test.

-

On the test day, administer the test compound at various doses.

-

At the time of peak effect (determined from the anticonvulsant tests), place the mice on the rotarod.

-

Record the time each animal is able to maintain its balance on the rotating rod.

-

A significant decrease in the time spent on the rod compared to the control group indicates motor impairment and potential neurotoxicity.

-

The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, is determined.

Data Presentation

While specific quantitative data for anticonvulsant and neurotoxicity screening of 1-butyl-1H-indole-2,3-dione derivatives are not extensively available in the cited literature, the following tables present data for closely related N-substituted isatin derivatives to provide a comparative framework.

Table 1: Anticonvulsant Activity of N-Methylisatin Schiff Base Derivatives

| Compound | Substitution (R) | MES Screen (ED₅₀ mg/kg, i.p.) | scPTZ Screen (ED₅₀ mg/kg, i.p.) |

| N-methyl-5-bromo-3-(p-chlorophenylimino)isatin | p-Cl | Active | Active |

| Reference Drug: Phenytoin | 9.5 | Inactive | |

| Reference Drug: Carbamazepine | 8.8 | 37.3 | |

| Reference Drug: Valproic Acid | 253 | 149 |

Data presented is based on findings for N-methylisatin derivatives and serves as a reference.[1]

Table 2: Neurotoxicity of N-Methylisatin Schiff Base Derivatives

| Compound | Substitution (R) | Rotarod Test (TD₅₀ mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |

| N-methyl-5-bromo-3-(p-chlorophenylimino)isatin | p-Cl | >600 | - |

| Reference Drug: Phenytoin | 65.5 | 6.9 | |

| Reference Drug: Carbamazepine | 78.5 | 8.9 | |

| Reference Drug: Valproic Acid | 426 | 1.7 |

Data presented is based on findings for N-methylisatin derivatives and serves as a reference.[1]

Proposed Mechanism of Action

The precise mechanism of action for isatin-based anticonvulsants is not fully elucidated but is thought to be multifactorial.

Caption: Putative mechanisms of action for isatin-based anticonvulsants.

Potential mechanisms include:

-

Modulation of Voltage-Gated Sodium Channels: Similar to established anticonvulsants like phenytoin and carbamazepine, isatin derivatives may block these channels, thereby reducing the propagation of action potentials.

-

Enhancement of GABAergic Neurotransmission: Some derivatives may potentiate the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).

-

Antagonism of NMDA Receptors: Blockade of the N-methyl-D-aspartate (NMDA) receptor, an excitatory amino acid receptor, could also contribute to the anticonvulsant effect.

Further research is required to delineate the specific molecular targets and signaling pathways involved in the anticonvulsant activity of 1-butyl-1H-indole-2,3-dione derivatives.

Conclusion

Derivatives of 1-butyl-1H-indole-2,3-dione, particularly Schiff bases and thiosemicarbazones, represent a promising avenue for the discovery of novel anticonvulsant agents. The synthetic protocols and screening methodologies outlined in these application notes provide a robust framework for the synthesis, characterization, and pharmacological evaluation of these compounds. Further investigation into the structure-activity relationships (SAR) and mechanisms of action will be crucial for the development of potent and safe anticonvulsant drug candidates from this chemical class.

References

N-butylisatin Derivatives as Potential Cytotoxic Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals